Ebeiedinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ebeiedinone involves the extraction of alkaloids from Fritillaria species. The process typically includes the following steps:
Extraction: Alkaloids are extracted from the bulbs of Fritillaria using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate this compound.
Purification: Further purification is achieved using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced chromatographic methods are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ebeiedinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Ebeiedinone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of new derivatives.
Biology: Studied for its effects on cholinesterase activity and potential neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
Ebeiedinone exerts its effects primarily by inhibiting the activity of cholinesterase enzymes. This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparison with Similar Compounds
- Verticine
- Verticinone
- Imperialine
- Hupehenine
- Isoverticine
Comparison: Ebeiedinone is unique among these compounds due to its specific inhibitory effects on cholinesterase activity. While other compounds like verticine and verticinone also exhibit biological activity, this compound’s potency and selectivity make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C27H43NO2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
InChI Key |
MWBJDDYEYGDWCZ-UWGLCIHQSA-N |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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